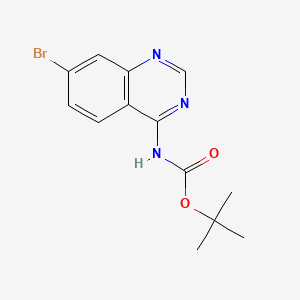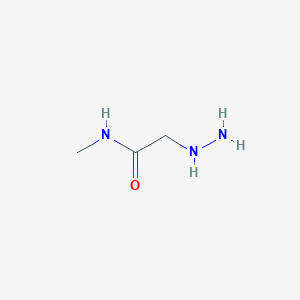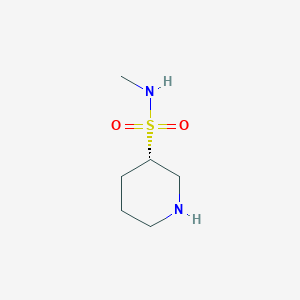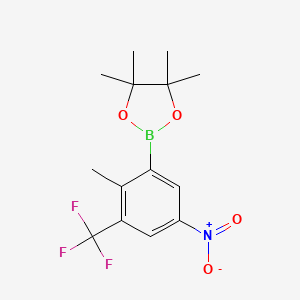
4,4,5,5-Tetramethyl-2-(2-methyl-5-nitro-3-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4,5,5-Tetramethyl-2-(2-methyl-5-nitro-3-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane is a boron-containing organic compound. Compounds of this type are often used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The presence of the trifluoromethyl group and the nitro group can significantly influence the reactivity and properties of the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(2-methyl-5-nitro-3-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane typically involves the reaction of a suitable boronic acid or boronate ester with the corresponding aryl halide. The reaction conditions often include the use of a palladium catalyst, a base, and an appropriate solvent.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product.
化学反应分析
Types of Reactions
4,4,5,5-Tetramethyl-2-(2-methyl-5-nitro-3-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of suitable leaving groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction may produce amino derivatives.
科学研究应用
4,4,5,5-Tetramethyl-2-(2-methyl-5-nitro-3-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane has several scientific research applications, including:
Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
作用机制
The mechanism of action of 4,4,5,5-Tetramethyl-2-(2-methyl-5-nitro-3-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane depends on its specific application. In Suzuki-Miyaura cross-coupling reactions, the compound acts as a boron-containing reagent that facilitates the formation of carbon-carbon bonds through the palladium-catalyzed coupling with aryl halides. The trifluoromethyl and nitro groups can influence the reactivity and selectivity of the compound in these reactions.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar cross-coupling reactions.
4,4,5,5-Tetramethyl-2-(2-methylphenyl)-1,3,2-dioxaborolane: Lacks the nitro and trifluoromethyl groups, resulting in different reactivity.
4,4,5,5-Tetramethyl-2-(2-nitrophenyl)-1,3,2-dioxaborolane: Contains a nitro group but lacks the trifluoromethyl group.
Uniqueness
The presence of both the nitro and trifluoromethyl groups in 4,4,5,5-Tetramethyl-2-(2-methyl-5-nitro-3-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane makes it unique compared to other boron-containing compounds
属性
分子式 |
C14H17BF3NO4 |
|---|---|
分子量 |
331.10 g/mol |
IUPAC 名称 |
4,4,5,5-tetramethyl-2-[2-methyl-5-nitro-3-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H17BF3NO4/c1-8-10(14(16,17)18)6-9(19(20)21)7-11(8)15-22-12(2,3)13(4,5)23-15/h6-7H,1-5H3 |
InChI 键 |
JCKTXTWRKPBSHS-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2C)C(F)(F)F)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[5-(4-hydroxy-3-methylphenyl)-1-methyl-1H-imidazol-2-yl]-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B13488095.png)
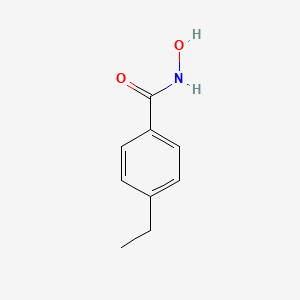
![(6-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine hydrochloride](/img/structure/B13488100.png)
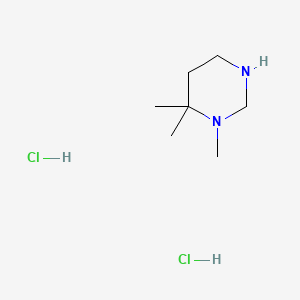

![tert-butyl N-[(4-methoxypiperidin-4-yl)methyl]carbamate hydrochloride](/img/structure/B13488113.png)

![ethyl 2-[(1E)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ylidene]acetate](/img/structure/B13488122.png)
